![molecular formula C11H12BrN B14012842 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the reaction of a quinoline derivative with a brominating agent to introduce the bromine atom at the 6’ position. This is followed by a cyclopropanation reaction to form the spiro structure. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the cyclopropane moiety.
Substitution: The bromine atom at the 6’ position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
科学的研究の応用
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has several applications in scientific research:
作用機序
The mechanism of action of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety instead of quinoline.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the spiro cyclopropane structure but shares the brominated isoquinoline core.
Uniqueness
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC名 |
6-bromospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2 |
InChIキー |
ADVGRSBRAZIOAH-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCNC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



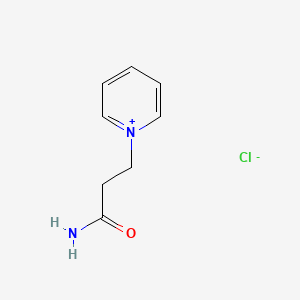

![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
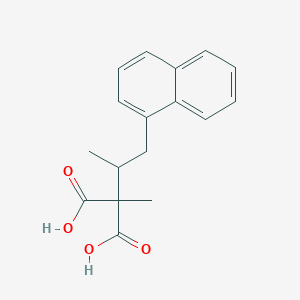
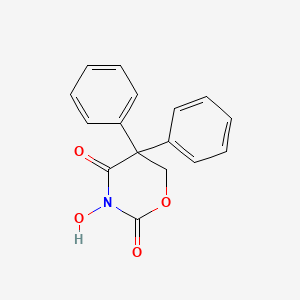
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

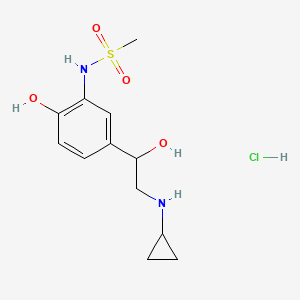
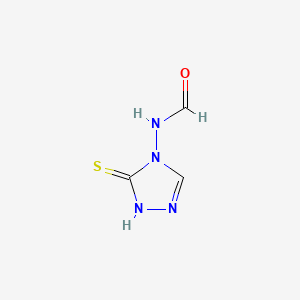
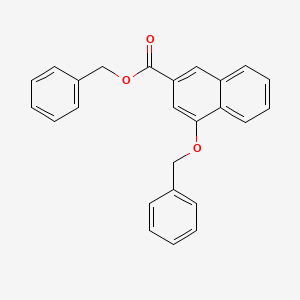

![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)
